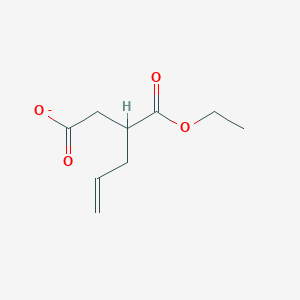

3-(Ethoxycarbonyl)hex-5-enoate

CAS No.: 917955-69-2

Cat. No.: VC16901705

Molecular Formula: C9H13O4-

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917955-69-2 |

|---|---|

| Molecular Formula | C9H13O4- |

| Molecular Weight | 185.20 g/mol |

| IUPAC Name | 3-ethoxycarbonylhex-5-enoate |

| Standard InChI | InChI=1S/C9H14O4/c1-3-5-7(6-8(10)11)9(12)13-4-2/h3,7H,1,4-6H2,2H3,(H,10,11)/p-1 |

| Standard InChI Key | CJEQZKBVYNVAQI-UHFFFAOYSA-M |

| Canonical SMILES | CCOC(=O)C(CC=C)CC(=O)[O-] |

Introduction

Structural and Chemical Characteristics of 3-(Ethoxycarbonyl)hex-5-enoate

Molecular Architecture

The molecular structure of 3-(ethoxycarbonyl)hex-5-enoate (C₉H₁₄O₄) comprises a hex-5-enoate backbone substituted with an ethoxycarbonyl group (-COOEt) at the third carbon. The double bond between carbons 5 and 6 introduces rigidity and influences reactivity, enabling participation in conjugate addition and cyclization reactions. The ester moiety enhances solubility in organic solvents such as dichloromethane and toluene, while the α,β-unsaturated system facilitates Michael additions and Diels-Alder reactions .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key functional groups:

-

¹H NMR: The ethoxy group appears as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). The vinylic protons resonate at δ 5.3–5.8 ppm, split into multiplet patterns due to coupling with adjacent protons.

-

¹³C NMR: The carbonyl carbons of the ester and enoate groups resonate at δ 165–175 ppm, while the olefinic carbons appear at δ 120–135 ppm .

Synthetic Methodologies

NHC-Catalyzed Annulations

N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful strategy for synthesizing 3-(ethoxycarbonyl)hex-5-enoate derivatives. The homoenolate pathway, involving β-carbon activation of α,β-unsaturated aldehydes, enables [3 + 2] and [4 + 2] annulations with electrophilic partners like isatins or α-ketoesters (Table 1) .

Table 1. NHC-Catalyzed Syntheses of 3-(Ethoxycarbonyl)hex-5-enoate Analogues

Key advancements include:

-

Dual Activation Strategies: Cooperative catalysis using NHCs and Lewis acids (e.g., Sc(OTf)₃, Mg(OTf)₂) enhances enantioselectivity by coordinating electrophiles and stabilizing transition states. For instance, the reaction of β-substituted crotonaldehydes (53) with α-ketophosphonates (56) under oxidative conditions yields δ-lactones (57) with 90–98% ee .

-

Dynamic Kinetic Resolution: Racemic β-halo α-keto esters (31) undergo asymmetric annulation via NHC/B9 catalysis, achieving high stereocontrol (90–98% ee) and enabling access to chiral γ-butyrolactones (33) .

Challenges in Regioselectivity

Competing γ- and γ′-regioselectivity arises in substrates with multiple enolizable positions. Liu et al. addressed this by modifying salicylaldehyde precursors with electron-withdrawing groups, favoring γ-site activation and yielding quaternary stereocenters . For example, bulky β-aryl substituents in enals (22) suppress undesired [4 + 2] pathways, directing reactivity toward [3 + 2] annulations (dr = 5:1–12:1) .

Physicochemical and Biological Properties

Stability and Reactivity

-

Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming substituted derivatives.

-

Cyclopropanation: Reaction with diazo compounds generates bicyclic structures, useful in natural product synthesis .

Bioactivity

Derivatives of 3-(ethoxycarbonyl)hex-5-enoate exhibit promising pharmacological profiles:

-

Anticancer Activity: Spirocyclic oxindoles (21) derived from β-aryl enals inhibit tumor cell proliferation, with IC₅₀ values of 2–10 μM against breast cancer lines .

-

Antiviral Potential: Maremycin B, synthesized via a five-step sequence from spirocyclic oxindole (21), shows efficacy against HIV-1 (EC₅₀ = 0.8 μM) .

Applications in Medicinal Chemistry

Lactone-Based Therapeutics

δ-Lactones (46, 49) synthesized from 3-(ethoxycarbonyl)hex-5-enoate precursors demonstrate antibacterial and antiviral activities. For example, compounds 57 inhibit Pseudomonas aeruginosa biofilm formation (MIC = 8–16 μg/mL) .

Spirocyclic Scaffolds

Spiroxindoles (21, 23) serve as privileged structures in drug discovery, mimicking natural alkaloids. Modifications at C3′ and C4 positions modulate selectivity toward serotonin receptors (5-HT₂A: Ki = 15 nM) .

Future Directions

Advances in NHC catalysis and computational modeling will address current limitations, such as poor yields with alkyl-substituted enals (16, R² = n-Pr). Emerging strategies include:

-

Photoredox-NHC Synergy: Merging NHC activation with light-driven processes could enable C–H functionalization of inert substrates.

-

Machine Learning-Guided Optimization: Predictive models for catalyst selection may improve enantioselectivity in dynamic kinetic resolutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume